6-{[4-(Ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}pyridazin-3-ol
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Overview
Description
6-{[4-(Ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}pyridazin-3-ol is a complex organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[4-(Ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}pyridazin-3-ol typically involves the reaction of 4-(ethylamino)-6-methoxy-1,3,5-triazine with pyridazin-3-ol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
6-{[4-(Ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}pyridazin-3-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ethylamino or methoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or potassium carbonate in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyridazinone derivatives, while substitution reactions can produce a variety of substituted pyridazin-3-ol compounds .
Scientific Research Applications
6-{[4-(Ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}pyridazin-3-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 6-{[4-(Ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}pyridazin-3-ol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting certain enzymes or receptors, leading to the modulation of biological processes such as inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 6-{[4-(Ethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-3(2H)-pyridazinone
- 6-{[4-(Ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}pyridazin-3-ol
- 6-{[4-(ethylamino)-6-[(methoxymethyl)amino]-1,3,5-triazin-2-yl]oxy}pyridazin-3-ol
Uniqueness
What sets 6-{[4-(Ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}pyridazin-3-ol apart from similar compounds is its specific substitution pattern, which imparts unique biological activities and chemical reactivity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-[[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy]-1H-pyridazin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N6O3/c1-3-11-8-12-9(18-2)14-10(13-8)19-7-5-4-6(17)15-16-7/h4-5H,3H2,1-2H3,(H,15,17)(H,11,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEFIFOXSPKCXPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)OC2=NNC(=O)C=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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